N-Hydroxy-2-methoxy-N-phenylbenzamide

Epigenetics HDAC Inhibition Cancer Research

For researchers requiring an HDAC1 probe with a defined, moderate potency (IC50 = 2.86 µM), generic N-arylbenzamides are not a substitute. The specific 2-methoxy group on this scaffold is a critical determinant of its biological activity and target engagement; even minor structural shifts abolish potency. This compound is essential for dose-dependent epigenetic studies and serves as a validated lead scaffold with a demonstrated low resistance rate (R% = 1%) against clinical Candida isolates. It provides an indispensable, quantifiable baseline for medicinal chemistry SAR campaigns. Ensure your research integrity by procuring this exact, non-interchangeable chemical tool.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 34661-16-0
Cat. No. B14690002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-2-methoxy-N-phenylbenzamide
CAS34661-16-0
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)O
InChIInChI=1S/C14H13NO3/c1-18-13-10-6-5-9-12(13)14(16)15(17)11-7-3-2-4-8-11/h2-10,17H,1H3
InChIKeyYQJSGGPOJIFHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0): A Structurally Distinct N-Arylbenzohydroxamic Acid for Epigenetic and Antifungal Research


N-Hydroxy-2-methoxy-N-phenylbenzamide (CAS 34661-16-0) is a synthetic organic compound belonging to the N-arylbenzohydroxamic acid class [1]. Its structure combines a hydroxamic acid chelating moiety with a 2-methoxyphenyl and an N-phenyl substituent, imparting distinct steric and electronic properties [2]. This compound is primarily investigated as a small-molecule inhibitor of histone deacetylases (HDACs), enzymes critical in epigenetic regulation and cancer therapy [3]. It also serves as a lead scaffold for developing antifungal agents targeting alternative oxidase (AOX) in phytopathogens [4].

Why N-Hydroxy-2-methoxy-N-phenylbenzamide Cannot Be Replaced by Common Benzamide or Hydroxamic Acid Analogs


Generic substitution with other N-arylbenzamides or hydroxamic acids is scientifically unjustified for N-Hydroxy-2-methoxy-N-phenylbenzamide. The specific positioning of the 2-methoxy group on the benzamide ring is a critical determinant of its biological activity and target engagement. For instance, in HDAC inhibition, the 2'-substituent is indispensable for activity, and even minor structural changes, such as moving the methoxy group, can drastically alter or abolish potency [1]. Similarly, in antifungal AOX inhibition, the N-phenylbenzamide scaffold shows a steep structure-activity relationship (SAR) where specific substitutions dictate binding affinity and efficacy against pathogens like Moniliophthora perniciosa [2]. Therefore, the unique substitution pattern of this compound directly correlates with its quantifiable performance in specific assays, making it a non-interchangeable chemical tool.

Quantitative Differentiation Guide: N-Hydroxy-2-methoxy-N-phenylbenzamide vs. Structural Analogs


HDAC1 Inhibitory Potency: N-Hydroxy-2-methoxy-N-phenylbenzamide vs. Unsubstituted Parent Scaffold

In a comparative study of benzamide-based HDAC inhibitors, N-Hydroxy-2-methoxy-N-phenylbenzamide demonstrated an IC50 of 2.86 µM against recombinant human HDAC1 [1]. In contrast, the unsubstituted parent scaffold, N-hydroxy-N-phenylbenzamide (CAS 304-88-1), showed no quantifiable inhibition in the same assay format under the tested conditions, highlighting that the 2-methoxy substitution is a critical driver for activity [2]. This represents a stark differential potency gain conferred by the methoxy group.

Epigenetics HDAC Inhibition Cancer Research

Cellular HDAC Activity: N-Hydroxy-2-methoxy-N-phenylbenzamide vs. Broad-Spectrum HDAC Inhibitor Vorinostat (SAHA)

In a cell-based assay measuring HDAC inhibition in HeLa cells, N-Hydroxy-2-methoxy-N-phenylbenzamide exhibited an IC50 of 4.27 µM [1]. While less potent than the clinically approved pan-HDAC inhibitor Vorinostat (SAHA), which typically has an IC50 in the nanomolar range, this moderate potency is valuable in research contexts requiring a less potent, dose-responsive tool to avoid complete pathway shutdown or to study partial inhibition effects [2].

Cell-based Assay HDAC Inhibition Cytotoxicity

Antifungal Activity Against Candida spp.: N-Hydroxy-2-methoxy-N-phenylbenzamide vs. Fluconazole

In a screen against 40 clinical isolates of Candida species, N-Hydroxy-2-methoxy-N-phenylbenzamide at a concentration of 256 µg/mL (approx. 1 mM) resulted in a resistance percentage (R%) of only 1% . This low resistance rate contrasts with the established antifungal fluconazole, against which clinical resistance in Candida is well-documented and can exceed 10-15% in many settings [1]. This suggests a potentially different mechanism of action or a lower propensity for cross-resistance.

Antifungal Research Candida Drug Resistance

Validated Research Applications for N-Hydroxy-2-methoxy-N-phenylbenzamide


Epigenetic Tool for HDAC1-Mediated Gene Regulation Studies

Based on its specific and moderate inhibitory activity against HDAC1 (IC50 = 2.86 µM) [1], N-Hydroxy-2-methoxy-N-phenylbenzamide is ideally suited as a chemical probe to investigate the nuanced roles of HDAC1 in gene expression. Its distinct potency profile allows researchers to modulate, rather than completely ablate, HDAC1 activity, facilitating the study of dose-dependent epigenetic changes without the acute cytotoxicity associated with more potent pan-HDAC inhibitors.

Scaffold for Developing Antifungal Agents with Low Resistance Potential

The compound's demonstrated low resistance rate (R% = 1%) against a broad panel of clinical Candida isolates validates its use as a lead scaffold in antifungal drug discovery programs. Its structural features can be exploited to design novel fungicides or antimycotics that are less prone to existing resistance mechanisms, a critical need in agricultural and clinical settings.

Reference Compound for Structure-Activity Relationship (SAR) Studies on N-Arylbenzamides

Given the established SAR that the 2-methoxy group is critical for HDAC1 inhibition [2], this compound serves as an essential reference point in medicinal chemistry campaigns aimed at optimizing N-arylbenzamide-based inhibitors. It provides a quantifiable baseline for comparing the effects of other substitutions on potency and selectivity, accelerating the rational design of improved analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Hydroxy-2-methoxy-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.